Pyridinium, 1-hexadecyl-3-methyl-, bromide
CAS No.: 2315-39-1
Cat. No.: VC19741932
Molecular Formula: C22H40BrN
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2315-39-1 |
|---|---|
| Molecular Formula | C22H40BrN |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | 1-hexadecyl-3-methylpyridin-1-ium;bromide |
| Standard InChI | InChI=1S/C22H40N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-20-17-18-22(2)21-23;/h17-18,20-21H,3-16,19H2,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | HKOMMZBXDSXZHH-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C.[Br-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a pyridinium cation with a hexadecyl () chain at the 1-position and a methyl group () at the 3-position, paired with a bromide counterion. The long alkyl chain enhances lipophilicity, enabling micelle formation in aqueous solutions, while the methyl group sterically influences reactivity .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 398.5 g/mol | |
| CAS Number | 2315-39-1 | |
| Appearance | White to cream-colored powder | |
| Critical Micelle Concentration (CMC) | 0.5–1.5 mM (varies by solvent) |
Spectroscopic Characterization
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NMR: NMR (CDCl) signals include δ 0.88 (t, 3H, terminal CH), 1.25–1.34 (m, 26H, alkyl chain), 4.30 (t, 2H, N–CH), and 7.31–7.43 (m, pyridinium protons) .
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FTIR: Key peaks at 2850–2920 cm (C–H stretching, alkyl chain), 1640 cm (C=N), and 720 cm (C–Br) .
Synthesis and Optimization
Quaternization Reaction
The primary synthesis route involves reacting 3-methylpyridine with 1-bromohexadecane under reflux in acetonitrile or ethanol. Catalysts such as KI or mixed amine-acid systems improve yields .
Example Protocol:
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Reactants: 3-Methylpyridine (1 eq), 1-bromohexadecane (1.1 eq), KI (0.01 eq).
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Purification: Recrystallization from ethyl acetate or column chromatography.
Table 2: Synthetic Yields and Conditions
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| KI in acetonitrile | 90–100 | 24 | 85 | 99.5 | |
| Triethylamine/EDTA in ethanol | 120–135 | 30 | 92 | 99.2 | |
| Formic acid/HCl mixture | 130–140 | 16 | 95 | 99.8 |
Industrial-Scale Production
Continuous flow reactors enable scalable synthesis, achieving >90% yields with automated solvent recovery . For instance, a 10 kg batch of 1-hexadecyl-3-methylpyridinium chloride (analogous bromide) produced 12.6 kg product at 99.5% purity .
Functional Applications
Surfactant and Micellar Systems
The compound reduces surface tension () and forms stable micelles (CMC 0.9–1.5 mM) . Applications include:
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Phase Transfer Catalysis: Facilitates reactions between hydrophilic and hydrophobic phases in organic synthesis .
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Drug Delivery: Encapsulates hydrophobic drugs (e.g., paclitaxel), enhancing bioavailability .
Antimicrobial Activity
Pyridinium salts disrupt microbial membranes via electrostatic interactions. Studies report minimum inhibitory concentrations (MICs) of 5–20 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 3: Antimicrobial Efficacy
| Microorganism | MIC (µg/mL) | Mechanism | Source |
|---|---|---|---|
| S. aureus (Gram-positive) | 10 | Membrane lysis, protein denaturation | |
| E. coli (Gram-negative) | 20 | Lipopolysaccharide disruption | |
| Candida albicans | 15 | Ergosterol binding |
Materials Science
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Ionic Liquid Crystals: Exhibits smectic phases at 57–139°C, useful in optoelectronic devices .
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Organogelators: Forms gels in deep eutectic solvents (DES) at 0.9% w/v, stabilizing emulsions .
Comparative Analysis with Analogues
Pyridinium vs. Imidazolium Salts
| Parameter | 1-Hexadecyl-3-Methylpyridinium Bromide | 1-Hexadecyl-3-Methylimidazolium Bromide |
|---|---|---|
| Thermal Stability | Up to 200°C | Up to 250°C |
| CMC (in water) | 1.2 mM | 0.8 mM |
| Antimicrobial MIC | 10–20 µg/mL | 5–15 µg/mL |
| Cost (USD/g) | 150 | 220 |
Positional Isomerism
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1-Hexadecyl-2-Methylpyridinium Bromide: Lower CMC (0.8 mM) but reduced thermal stability .
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1-Hexadecyl-4-Methylpyridinium Bromide: Higher solubility in polar solvents but weaker antimicrobial action .
Future Directions
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